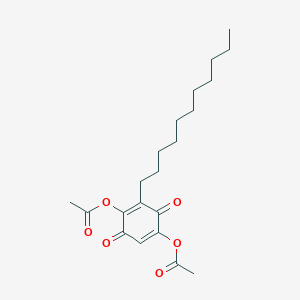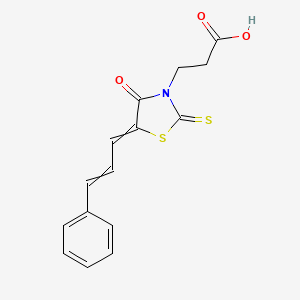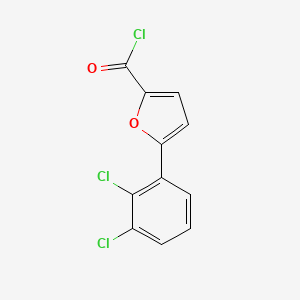
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acetoxy-3,6-dioxo-5-undecyl-cyclohexa-1,4-dienyl ester typically involves the esterification of acetic acid with the corresponding alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acetoxy-3,6-dioxo-5-undecyl-cyclohexa-1,4-dienyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 4-acetoxy-3,6-dioxo-5-undecyl-cyclohexa-1,4-dienyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid 4-acetoxy-2,5-dichloro-3,6-dioxo-cyclohexa-1,4-dienyl ester
- (4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its long undecyl chain enhances its hydrophobicity, making it suitable for applications in lipid environments and membrane studies .
Propriétés
Formule moléculaire |
C21H30O6 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(4-acetyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C21H30O6/c1-4-5-6-7-8-9-10-11-12-13-17-20(25)19(26-15(2)22)14-18(24)21(17)27-16(3)23/h14H,4-13H2,1-3H3 |
Clé InChI |
HANDQIRUHFULHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636693.png)


![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)





